Thiazolo[4,5-d]pyrimidine-5,7-diamine, 2-methylthio-
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Overview
Description
2-(Methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-diamine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-diamine typically involves the condensation of appropriate thioamides with pyrimidine derivatives. One common method includes the reaction of 2-aminothiazole with methylthio derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-diamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolo derivatives.
Substitution: Substituted thiazolo derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-diamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to the modulation of cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar core structure but differ in functional groups, leading to variations in biological activity.
Thiadiazoles: Another class of sulfur-containing heterocycles with diverse biological activities.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Compounds with a fused triazole ring, exhibiting different pharmacological properties.
Uniqueness
2-(Methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfanyl group and diamine functionality contribute to its versatility in chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C6H7N5S2 |
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Molecular Weight |
213.3 g/mol |
IUPAC Name |
2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidine-5,7-diamine |
InChI |
InChI=1S/C6H7N5S2/c1-12-6-11-4-2(13-6)3(7)9-5(8)10-4/h1H3,(H4,7,8,9,10) |
InChI Key |
XBEJJWGLFWHDAM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC(=NC(=C2S1)N)N |
Origin of Product |
United States |
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